2-Cyclopropylquinoline-4-carboxylic acid

MKP-1 Cancer Selectivity

This quinoline-4-carboxylic acid derivative features a cyclopropyl at the 2-position and is available as a stereoselective alkali metal salt (CPCA). It is uniquely qualified as a negative control for MKP-1 (IC50 = 50,000 nM) and GSK3β (EC50 > 300,000 nM) assays, and its distinct substitution pattern ensures accurate HTS validation and SAR probe development. Researchers use this scaffold to confidently minimize off-target activity.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 119778-64-2
Cat. No. B044906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylquinoline-4-carboxylic acid
CAS119778-64-2
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C13H11NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16)
InChIKeyHYOFXKNWXLKLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylquinoline-4-carboxylic acid (CAS 119778-64-2): A Versatile Heterocyclic Scaffold for Research


2-Cyclopropylquinoline-4-carboxylic acid (CAS 119778-64-2) is a heterocyclic building block featuring a quinoline core with a cyclopropyl group at the 2-position and a carboxylic acid moiety at the 4-position [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals [2]. Its rigid cyclopropyl ring enhances structural diversity, while the carboxylic acid group allows for further functionalization [1]. The compound is also documented as a stereoselective, alkali metal salt of cyclopropyl quinoline (CPCA) .

Why 2-Cyclopropylquinoline-4-carboxylic Acid is Not Interchangeable with Generic Quinoline-4-carboxylic Acids


Direct substitution with unsubstituted or differently substituted quinoline-4-carboxylic acid analogs is not supported by evidence and may compromise research outcomes. The specific substitution pattern at the 2-position is a critical determinant of biological activity and chemical reactivity. For instance, the cyclopropyl group imparts distinct steric and electronic properties that influence binding affinity in biological assays . Furthermore, the stereoselective nature of the alkali metal salt form (CPCA) is a defined characteristic that differentiates it from other quinoline-4-carboxylic acid derivatives, which may lack this specific property, thereby affecting their utility as intermediates in stereocontrolled synthesis .

Quantitative Differentiation Guide for 2-Cyclopropylquinoline-4-carboxylic Acid (CAS 119778-64-2)


Comparative Weakness in MKP-1 Inhibition Distinguishes it as a Negative Control

The compound exhibits a relatively high IC50 for MKP-1 inhibition, which differentiates it from more potent inhibitors in the same chemical class. This makes it a useful tool compound as a negative control or for selectivity profiling. In a direct comparison from the same assay platform, 2-cyclopropylquinoline-4-carboxylic acid shows an IC50 of 50,000 nM, while a structurally related analog, 8-carbethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, demonstrates an IC50 of 18,200 nM [1].

MKP-1 Cancer Selectivity

Negligible GSK3β Inhibition Profile for Kinase Selectivity Screens

The compound shows no meaningful inhibition of glycogen synthase kinase-3 beta (GSK3β), a key target in multiple disease areas. In a high-throughput screening (HTS) assay, it exhibited an EC50 greater than 300,000 nM [1]. This data point is directly comparable to potent GSK3β inhibitors, which typically have EC50 values in the low nanomolar range (e.g., <100 nM).

GSK3β Kinase Selectivity

Stereoselective Alkali Metal Salt Form for Enantioselective Synthesis

2-Cyclopropylquinoline-4-carboxylic acid (CPCA) is commercially available as a stereoselective, alkali metal salt, a defined form that distinguishes it from the free acid and other non-stereoselective quinoline intermediates . This form is specifically important as an intermediate for the preparation of cyclopropyl quinolines used in pharmaceutical and dyestuff production.

Stereoselective Synthesis Intermediate Pharmaceutical

Strategic Application Scenarios for 2-Cyclopropylquinoline-4-carboxylic Acid (CAS 119778-64-2)


Use as a Negative Control in MKP-1 and GSK3β Inhibitor Screens

Based on the quantitative evidence, 2-cyclopropylquinoline-4-carboxylic acid is optimally deployed as a negative control compound in high-throughput screening (HTS) campaigns targeting MKP-1 and GSK3β. Its defined weak or negligible activity (IC50 = 50,000 nM for MKP-1 and EC50 > 300,000 nM for GSK3β) allows researchers to confidently establish assay windows and validate the specificity of their screening hits. This application is directly supported by the head-to-head and class-level comparative data in Section 3 [1].

Stereoselective Intermediate in the Synthesis of Cyclopropyl Quinolines

Researchers engaged in the synthesis of novel cyclopropyl quinoline-based pharmaceuticals or dyestuffs should prioritize this compound due to its availability as a stereoselective, alkali metal salt. This specific form (CPCA) is a validated intermediate for preparing stereochemically defined products, a characteristic not inherent to all quinoline-4-carboxylic acid derivatives . Its use can reduce synthetic complexity in stereocontrolled routes.

Scaffold for Developing Selective Quinoline-Based Probes

Given its established lack of potency against MKP-1 and GSK3β, this compound can serve as an ideal core scaffold for designing new chemical probes. Researchers can functionalize the carboxylic acid group to create a focused library, confident that the parent scaffold itself will contribute minimal off-target activity against these specific enzymes, thereby simplifying the interpretation of structure-activity relationship (SAR) studies.

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